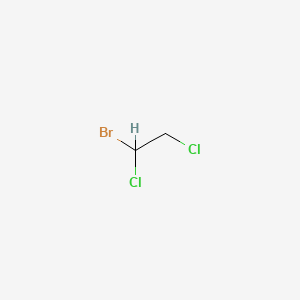

1-Bromo-1,2-dichloroethane

CAS No.: 73506-91-9

Cat. No.: VC19346781

Molecular Formula: C2H3BrCl2

Molecular Weight: 177.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73506-91-9 |

|---|---|

| Molecular Formula | C2H3BrCl2 |

| Molecular Weight | 177.85 g/mol |

| IUPAC Name | 1-bromo-1,2-dichloroethane |

| Standard InChI | InChI=1S/C2H3BrCl2/c3-2(5)1-4/h2H,1H2 |

| Standard InChI Key | JVJIJQORJCIUME-UHFFFAOYSA-N |

| Canonical SMILES | C(C(Cl)Br)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-Bromo-1,2-dichloroethane is a trihalogenated derivative of ethane, featuring bromine and chlorine atoms at the 1 and 1,2 positions, respectively. Its IUPAC name reflects this substitution pattern, and its structure is critical to understanding its reactivity. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 73506-91-9 | |

| Molecular Formula | C₂H₃BrCl₂ | |

| Molecular Weight | 177.85 g/mol | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

The absence of empirical data on physical properties like boiling point and density highlights gaps in current literature, necessitating reliance on computational predictions or analogies to similar compounds.

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for 1-bromo-1,2-dichloroethane are unavailable, its structural analogs exhibit characteristic peaks. For instance, chloroethane derivatives show C-Cl stretching vibrations near 550–750 cm⁻¹ in IR spectra, while brominated analogs display C-Br stretches at 500–600 cm⁻¹.

Synthesis and Industrial Production

Historical Methods

-

Liquid-Phase Halogenation: A process involving the reaction of vinyl chloride with hydrogen bromide (HBr) in the presence of an oxygen catalyst, dissolved in methylene chloride, could theoretically yield 1-bromo-1,2-dichloroethane . This method, adapted from fluoroethane synthesis, achieves selectivity ratios of 8:1 for desired products over competing isomers .

-

Gas-Phase Photoaddition: While less efficient for industrial scale, UV-induced addition of HBr to 1,2-dichloroethylene might form the target compound, though this approach favors thermodynamic isomers .

Challenges in Scalability

Industrial production faces hurdles such as:

-

Byproduct Formation: Competing reactions often yield undesired isomers (e.g., 1-bromo-1,1-dichloroethane).

-

Catalyst Degradation: Oxygen catalysts may decompose under high temperatures, necessitating continuous replenishment .

Applications and Functional Uses

Intermediate in Organic Synthesis

Halogenated ethanes like 1-bromo-1,2-dichloroethane serve as precursors in pharmaceuticals and agrochemicals. For example:

-

Cross-Coupling Reactions: Bromine and chlorine substituents enable participation in Suzuki-Miyaura couplings to form biaryl structures.

-

Nucleophilic Substitution: The bromine atom’s leaving-group ability facilitates SN2 reactions, useful in polymer chemistry.

Toxicity and Health Hazards

Acute Exposure Risks

Data specific to 1-bromo-1,2-dichloroethane are lacking, but analogous compounds like 1-bromo-2-chloroethane (CAS 107-04-0) provide insights:

These values suggest high acute toxicity, with potential for central nervous system depression and hepatic damage .

Chronic and Carcinogenic Effects

Provisional toxicity assessments by the U.S. EPA indicate that chronic exposure to halogenated ethanes may cause:

-

Hepatotoxicity: Liver enzyme elevation and histopathological changes.

-

Carcinogenicity: Structural analogs are classified as potential mutagens due to alkylating capabilities .

Environmental Impact and Degradation

Persistence and Bioaccumulation

1-Bromo-1,2-dichloroethane’s high halogen content confers environmental persistence. Estimated half-lives in various media include:

| Medium | Half-Life Estimate |

|---|---|

| Atmosphere | 60–90 days |

| Groundwater | >1 year |

Bioaccumulation potential is considered low due to moderate hydrophobicity (log Kow ≈ 2.5).

Degradation Pathways

-

Hydrolysis: Slow reaction with water, yielding ethylene glycol derivatives.

-

Photolysis: UV exposure cleaves C-Br bonds, generating free radicals that contribute to ozone depletion.

Research Gaps and Future Directions

Priority Areas for Study

-

Physicochemical Properties: Empirical determination of boiling point, vapor pressure, and solubility.

-

Ecotoxicology: Long-term impacts on aquatic ecosystems.

-

Alternate Syntheses: Development of stereoselective methods to reduce isomer byproducts.

Technological Innovations

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) coupled with ion mobility, could elucidate degradation metabolites and inform risk assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume